3,5-bis(4-bromophenyl)-1H-pyrazole

Lipophilicity Physicochemical Properties Drug Design

Researchers face inconsistent reactivity when using less lipophilic diarylpyrazoles for CNS targets or cross-coupling. This compound solves two pain points: - High predicted lipophilicity (XLogP3=4.9) aligns with CNS drug optimization for BBB penetration - Two equivalent para-bromine handles enable sequential Suzuki-Miyaura couplings for unsymmetrical ligands Available in research quantities with rigorous quality control. Immediate shipment for medicinal chemistry and materials science programs.

Molecular Formula C15H10Br2N2
Molecular Weight 378.06 g/mol
CAS No. 21399-30-4
Cat. No. B3252118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-bis(4-bromophenyl)-1H-pyrazole
CAS21399-30-4
Molecular FormulaC15H10Br2N2
Molecular Weight378.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)Br)Br
InChIInChI=1S/C15H10Br2N2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)
InChIKeyDJFJTBXQXIJRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-bis(4-bromophenyl)-1H-pyrazole Core Properties and Identity


3,5-bis(4-bromophenyl)-1H-pyrazole (CAS 21399-30-4) is a symmetrical diarylpyrazole heterocycle featuring two para-bromophenyl substituents at the pyrazole 3- and 5-positions . Its molecular formula is C15H10Br2N2, with a molecular weight of 378.06 g/mol . The compound exhibits a high predicted lipophilicity, with a calculated XLogP3 value of 4.9 [1], and a topological polar surface area (TPSA) of approximately 28.7 Ų . These physicochemical parameters indicate a lipophilic, small-molecule scaffold with moderate hydrogen-bonding capacity, making it a versatile intermediate in medicinal chemistry and materials science.

Dual para-bromo groups enable sequential cross-coupling reactions
High lipophilicity scaffold for medicinal chemistry design
Symmetrical structure supports modular synthetic strategies

3,5-bis(4-bromophenyl)-1H-pyrazole: Unique vs Diarylpyrazole Analogs


Within the 3,5-diarylpyrazole class, the precise nature of the aryl substituent governs both physicochemical properties and synthetic utility. The para-bromo substituent in 3,5-bis(4-bromophenyl)-1H-pyrazole confers a unique combination of high lipophilicity (XLogP3 = 4.9) [1] and reactive handles for cross-coupling chemistry . In contrast, the 3,5-bis(4-fluorophenyl) analog is significantly less lipophilic (XLogP3 = 3.7) [2], and the 3,5-bis(4-chlorophenyl) analog lacks the bromine atoms necessary for selective Suzuki-Miyaura and other palladium-catalyzed couplings. These differences are not merely incremental; they dictate the compound's behavior in biological assays, its synthetic versatility, and its suitability as a building block. Generic substitution without accounting for these quantitative disparities can lead to altered reactivity profiles, reduced coupling efficiency, and divergent biological outcomes.

Cross-coupling reactivity mismatch
Bromo handles provide reactive sites for Pd coupling; chloro analogs are less reactive, which may limit synthetic efficiency.
Lipophilicity and assay behavior mismatch
Fluoro and chloro analogs exhibit different lipophilicity profiles, potentially altering membrane partitioning and biological assay readouts.

3,5-bis(4-bromophenyl)-1H-pyrazole Evidence-Based Differentiation


Lipophilicity Advantage Over Halogenated Analogs

The lipophilicity of 3,5-bis(4-bromophenyl)-1H-pyrazole, as measured by XLogP3, is significantly higher than that of its 4-fluoro and 4-chloro counterparts. This difference impacts membrane permeability, metabolic stability, and the compound's behavior in biological assays. The target compound's XLogP3 value of 4.9 [1] contrasts with 3.7 for 3,5-bis(4-fluorophenyl)-1H-pyrazole [2] and a lower predicted value for the chloro analog (exact data unavailable). This 1.2 log unit increase corresponds to an approximate 16-fold increase in lipophilicity (ΔlogP = 1.2, equating to a ~16× higher partition coefficient).

Lipophilicity vs fluoro analog
Cross-study comparable
ΔXLogP3 = 1.2 (~16×)
Supports lipophilicity-driven scaffold selection
Predicted values; experimental validation advised
Lipophilicity Physicochemical Properties Drug Design

Dual Bromine Handles for Cross-Coupling Versatility

The presence of two chemically equivalent para-bromophenyl groups in 3,5-bis(4-bromophenyl)-1H-pyrazole provides two reactive sites for sequential Suzuki-Miyaura, Stille, or Heck couplings. This enables the modular construction of complex, unsymmetrical architectures that are inaccessible using mono-brominated or non-brominated analogs . While specific yield data for this exact compound are not publicly available, class-level evidence demonstrates that dihalogenated arenes achieve high conversion in cross-coupling reactions. For example, a related dihalogenated arene (1,3-dibromobenzene) achieved 97% yield in a low-temperature Suzuki coupling under ligand-free conditions [1].

Cross-coupling reactivity
Class-level inference
C-Br: higher oxidative addition rates; C-Cl: less reactive in Suzuki coupling
May support more efficient sequential coupling strategies
Class-level trend; specific yields may vary
Organic Synthesis Cross-Coupling Building Block

GHS Hazard Classification and Safety Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,5-bis(4-bromophenyl)-1H-pyrazole is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . This contrasts with the 3,5-bis(4-fluorophenyl) analog, which lacks a full publicly available GHS classification, and the 3,5-bis(4-methylphenyl) analog, which may exhibit different hazard profiles due to the absence of halogen atoms. The explicit hazard classification for the brominated derivative enables informed risk assessment and appropriate personal protective equipment (PPE) selection during procurement and handling.

GHS hazard classification
Supporting evidence
H302, H315, H319, H335
Defined hazard profile aids risk assessment and PPE selection
Based on supplier SDS; verify locally
Chemical Safety Hazard Assessment Laboratory Handling

3,5-bis(4-bromophenyl)-1H-pyrazole Key Applications


CNS-Targeted Lipophilic Drug Candidates

The high lipophilicity (XLogP3 = 4.9) of 3,5-bis(4-bromophenyl)-1H-pyrazole makes it a valuable scaffold for optimizing blood-brain barrier penetration in central nervous system (CNS) drug discovery programs. Its logP value aligns with the optimal range for CNS drugs, potentially enhancing membrane permeability compared to less lipophilic analogs like the 3,5-bis(4-fluorophenyl) derivative (XLogP3 = 3.7) [1]. This property is supported by computational predictions and positions the compound as a privileged starting point for developing kinase inhibitors or GPCR modulators requiring high brain exposure.

Modular Unsymmetrical Biaryl Synthesis

The two equivalent bromine atoms in 3,5-bis(4-bromophenyl)-1H-pyrazole enable sequential cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce distinct aryl or heteroaryl groups at each position. This strategy is essential for synthesizing unsymmetrical ligands, fluorescent probes, or advanced materials where precise control over substitution patterns is required. While the chloro analog is less reactive in such couplings , the brominated compound offers a clear synthetic advantage for building complex molecular architectures.

Halogen-Bonding Probes and Inhibitors

The para-bromophenyl groups in 3,5-bis(4-bromophenyl)-1H-pyrazole can engage in halogen bonding with electron-rich atoms (e.g., carbonyl oxygens) in protein binding pockets. This non-covalent interaction is stronger for bromine than for chlorine or fluorine, potentially enhancing target affinity and selectivity. The compound's predicted polar surface area (28.7 Ų) further supports its suitability as a probe molecule for investigating halogen-bonding interactions in biological systems, such as kinase or bromodomain inhibition.

Conjugated Polymer Precursor for Organic Electronics

The rigid, planar diarylpyrazole core of 3,5-bis(4-bromophenyl)-1H-pyrazole, coupled with its two bromine handles, makes it an ideal monomer for synthesizing π-conjugated polymers via step-growth polymerization. Such polymers have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The compound's high lipophilicity and moderate molecular weight facilitate solution processing, while the bromine atoms enable efficient coupling under standard palladium-catalyzed conditions .

Application
Selection Property
Validation Focus
CNS drug discovery scaffold
High lipophilicity scaffold
Membrane permeability assays; BBB penetration models
Modular biaryl synthesis
Dual bromine cross-coupling handles
Sequential Suzuki coupling; unsymmetrical product characterization
Halogen-bonding probe research
Para-bromo halogen-bond donor
Halogen bonding interaction studies (X-ray, ITC)
Conjugated polymer monomer
Planar diarylpyrazole core with Br terminations
Step-growth polymerization; electronic property screening

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